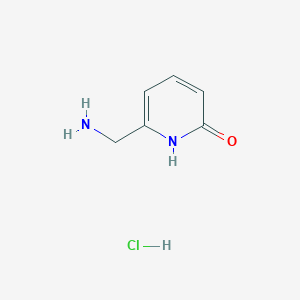

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(aminomethyl)-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMZDUVBYKVPOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-62-5 |

Source

|

| Record name | 6-(Aminomethyl)-2-hydroxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride molecular structure

An In-Depth Technical Guide to 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride: A Versatile Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The pyridin-2(1H)-one core is a prominent member of this class, recognized for its versatile chemical properties and broad spectrum of biological activities.[1][2] Derivatives have demonstrated potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4]

This guide focuses on a key derivative, This compound (CAS No: 95878-02-7). While primarily utilized as a synthetic intermediate, its molecular architecture, featuring a reactive aminomethyl group appended to the robust pyridinone ring, makes it an exceptionally valuable building block for drug discovery professionals.[5] The structure is a confluence of features that allow for facile derivatization, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.

The objective of this document is to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, a logical synthetic approach, methods of characterization, and its broader significance within medicinal chemistry, grounded in established scientific principles and safety protocols.

Molecular Structure and Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical reactions and biological systems. This compound possesses a structure optimized for utility in synthetic chemistry.

The core is the pyridin-2(1H)-one ring, a heterocyclic system that exists in tautomeric equilibrium with its 2-hydroxypyridine form. The pyridone tautomer generally predominates and is crucial for its biological mimicry capabilities. The aminomethyl substituent at the 6-position provides a primary amine, a key functional handle for a wide array of chemical transformations, such as amide bond formation, reductive amination, and alkylation. The hydrochloride salt form significantly enhances the compound's stability and aqueous solubility, simplifying its handling and use in various reaction conditions.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 95878-02-7 | [7][8][9] |

| Molecular Formula | C₆H₉ClN₂O | [9][10] |

| Molecular Weight | 160.60 g/mol | [7][9] |

| Synonyms | 6-(Aminomethyl)-2-hydroxypyridine hydrochloride | [7] |

| (6-Hydroxypyridin-2-yl)methylamine hydrochloride | [7] | |

| Appearance | Solid | [11] |

| Purity | Typically ≥95% | [7][10] |

| SMILES | O=C1C=CC=C(CN)N1.[H]Cl | [9] |

| InChI Key | HOMZDUVBYKVPOU-UHFFFAOYSA-N | [11] |

| Storage | Room temperature, inert atmosphere, keep dry and cool | [9][10] |

Synthesis and Characterization

As a crucial building block, the efficient and verifiable synthesis of this compound is paramount. While numerous proprietary methods exist, a logical and common synthetic strategy can be devised from commercially available precursors, demonstrating a field-proven approach.

Rationale for Synthetic Strategy

A robust synthesis would logically commence from a readily available pyridine derivative, such as 6-methyl-2-chloropyridine or 2-hydroxy-6-methylpyridine. The strategy involves the functionalization of the methyl group, followed by the introduction of the amine, and finally, conversion to the hydrochloride salt. A common and effective method for converting a methyl group on a pyridine ring to an aminomethyl group involves radical halogenation followed by nucleophilic substitution with an amine equivalent (e.g., via a Gabriel synthesis or direct amination) and subsequent deprotection.

Proposed Synthetic Workflow

The following diagram outlines a plausible two-step synthetic route starting from 2-hydroxy-6-methylpyridine, a commercially available starting material. This pathway is chosen for its reliability and use of standard organic chemistry transformations.

Caption: Proposed synthesis of 6-(Aminomethyl)pyridin-2(1H)-one HCl.

Experimental Protocol: Synthesis

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions.

-

Step 1: Synthesis of 6-(Bromomethyl)pyridin-2(1H)-one.

-

To a solution of 2-hydroxy-6-methylpyridine (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude 6-(bromomethyl)pyridin-2(1H)-one (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq) and stir the mixture at 50 °C for 3 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers contain the azide intermediate.

-

Dry the organic phase, concentrate, and redissolve the residue in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst and hydrogenate the mixture under a balloon of H₂ gas until the reaction is complete (TLC monitoring).

-

Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the free base.

-

Dissolve the crude free base in a minimal amount of methanol and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final hydrochloride salt.

-

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for a building block intended for drug discovery. A suite of analytical techniques is employed for this purpose.[12][13]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons (a singlet around 4.0 ppm), and three aromatic protons on the pyridinone ring, likely appearing as a triplet and two doublets between 6.0 and 7.5 ppm. The NH protons of the amine salt and the ring amide will also be present, often as broad signals.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups. Expected peaks include a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹, N-H stretching from the ring amide and amine salt in the 3200-2800 cm⁻¹ region, and C=C/C=N stretching in the 1600-1450 cm⁻¹ region.[14][15]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 125.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[13][16]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the standard method for determining the purity of the final compound. A typical method would use a C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) as the mobile phase.

The Pyridin-2(1H)-one Scaffold in Drug Discovery

The true value of this compound lies in the therapeutic potential of the molecules it helps create. The pyridinone scaffold is a master key for interacting with a variety of biological targets.

Mechanism and Biological Significance

The pyridinone ring is a versatile bioisostere, capable of mimicking the structural and electronic properties of other chemical groups, such as amides, phenyl rings, and pyrimidines.[1][2] This mimicry allows molecules containing this scaffold to fit into the binding sites of enzymes and receptors that would normally accommodate these other groups. Crucially, the scaffold contains both a hydrogen bond donor (the ring N-H) and a hydrogen bond acceptor (the C=O), enabling it to form critical interactions within protein binding pockets, such as the hinge region of kinases.[1][5]

Caption: Pyridinone as a bioisostere for a Phenyl ring.

Therapeutic Applications of Derivatives

By utilizing the aminomethyl handle of this compound, researchers can attach various pharmacophores to the pyridinone core, targeting a wide array of diseases.

-

Kinase Inhibitors: The pyridinone core is a well-established hinge-binding motif. The aminomethyl group can be used to append larger, more complex moieties that occupy the ATP-binding pocket, leading to potent and selective kinase inhibitors for oncology.[5]

-

Antiviral Agents: Pyridinone derivatives have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1] The scaffold effectively fits into the allosteric pocket of the enzyme, disrupting its function.

-

Anticancer Agents: Beyond kinase inhibition, the scaffold has been incorporated into novel anticancer agents. For example, platinum(II) complexes containing aminomethyl-pyridine ligands have been shown to interact with DNA, exhibiting cytotoxicity against cancer cells. Furthermore, pyridone derivatives have been developed as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an important target in certain leukemias and gliomas.[17]

-

Central Nervous System (CNS) Agents: Aminopyridine derivatives are known to function as potent blockers of voltage-gated potassium channels.[5] This mechanism is the basis for therapies targeting neurological conditions like multiple sclerosis. The title compound serves as an ideal starting point for synthesizing libraries of new aminopyridines to explore this therapeutic space.

Experimental Protocols and Safety

Trustworthiness in research begins with safe and reproducible laboratory practices. Due to its classification, this compound requires careful handling.

Protocol: Preparation of a 10 mM Stock Solution

-

Calculate the mass of this compound needed for the desired volume (Mass = 0.01 mol/L * Volume (L) * 160.60 g/mol ).

-

Wearing appropriate personal protective equipment (PPE), weigh the calculated mass of the solid in a fume hood.

-

Transfer the solid to a sterile volumetric flask.

-

Add approximately half the final volume of a suitable solvent (e.g., sterile water or DMSO).

-

Vortex or sonicate the solution until the solid is completely dissolved.

-

Add the solvent to the final volume mark.

-

Invert the flask several times to ensure homogeneity.

-

Store the solution at the recommended temperature (typically -20 °C for long-term storage), protected from light.

Safety and Handling

This compound is classified as hazardous. Adherence to safety protocols is mandatory.[7][18]

Table 2: Hazard Identification and Safety Precautions

| GHS Pictogram | Hazard Class | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, STOT SE 3[11][19][20] | Prevention: P261, P264, P270, P271, P280 - Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using. Use outdoors or in a well-ventilated area. Wear protective gloves/eye protection.[20] | |

| Response: P301+P312, P302+P352, P304+P340, P305+P351+P338 - IF SWALLOWED: Call a POISON CENTER if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes.[20] | ||

| Storage: P403+P233, P405 - Store in a well-ventilated place. Keep container tightly closed. Store locked up.[20] | ||

| Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[20] |

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.[18]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses or goggles, and nitrile gloves.[20]

-

Spill Response: In case of a spill, cordon off the area. For a small dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery. Its structure combines the biologically significant pyridinone scaffold with a strategically placed aminomethyl group, providing a gateway to a vast array of potential therapeutics. By understanding its chemical properties, synthesis, and the broad utility of its core structure, researchers are well-equipped to leverage this compound in the development of next-generation medicines targeting a spectrum of human diseases, from cancer to viral infections and neurological disorders.

References

-

Title: this compound | C6H9ClN2O | CID 21243522. Source: PubChem. URL: [Link]

-

Title: this compound. Source: Lead Sciences. URL: [Link]

-

Title: Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry. URL: [Link]

-

Title: Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Source: WestminsterResearch - University of Westminster. URL: [Link]

-

Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Source: Discovery Research Portal - University of Dundee. URL: [Link]

-

Title: Pyridones in drug discovery: Recent advances. Source: PubMed. URL: [Link]

-

Title: FT-IR spectra of control and treated (T1 and T2) samples of p-phenylenediamine. Source: ResearchGate. URL: [Link]

-

Title: Recent Advances of Pyridinone in Medicinal Chemistry. Source: PubMed Central. URL: [Link]

-

Title: Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Source: PubMed. URL: [Link]

-

Title: Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. Source: IJSDR. URL: [Link]

-

Title: Recent trends in liquid chromatography for pharmaceutical analysis. Source: Analyst. URL: [Link]

-

Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Source: PubMed Central. URL: [Link]

-

Title: 2(1H)-Pyridone, 6-methyl- IR Spectrum. Source: NIST WebBook. URL: [Link]

-

Title: LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Source: ResearchGate. URL: [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buy 4-(aminomethyl)-1H-pyridin-2-one;dihydrochloride (EVT-2594412) | 1282672-41-6 [evitachem.com]

- 7. 95878-02-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | C6H9ClN2O | CID 21243522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. This compound - Lead Sciences [lead-sciences.com]

- 11. This compound | 95878-02-7 [sigmaaldrich.com]

- 12. ijsdr.org [ijsdr.org]

- 13. iris.unife.it [iris.unife.it]

- 14. researchgate.net [researchgate.net]

- 15. 2(1H)-Pyridone, 6-methyl- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, not as a compound with a singular, defined mechanism of action, but as a strategic starting point and versatile building block for the development of novel therapeutics. Due to the limited publicly available biological data on this specific molecule, we will focus on the well-documented activities of the broader pyridin-2(1H)-one class, thereby illuminating the potential applications and research trajectories for the title compound.

The Pyridin-2(1H)-one Core: A Privileged Scaffold in Medicinal Chemistry

The pyridin-2(1H)-one moiety is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile ground for drug discovery across various therapeutic areas. The unique electronic and structural properties of the pyridinone ring, including its capacity for hydrogen bonding as both a donor and acceptor, allow for its versatile interaction with biological macromolecules.[1][2]

Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] This inherent biological promiscuity makes any new derivative, such as this compound, a compound of significant interest for screening and further chemical elaboration.

Compound Profile: this compound

While the direct biological targets of this compound are not extensively documented in peer-reviewed literature, its chemical identity is well-characterized.

| Property | Value | Source |

| CAS Number | 95878-02-7 | [3][4][5] |

| Molecular Formula | C₆H₉ClN₂O | [4] |

| Molecular Weight | 160.60 g/mol | [4] |

| Synonyms | 6-(Aminomethyl)-2-hydroxypyridine hydrochloride, (6-Hydroxypyridin-2-yl)methylamine hydrochloride | [3] |

| Purity | Typically ≥95% | [4] |

| Physical Form | Solid |

The key structural features for medicinal chemistry are the pyridinone core and the aminomethyl group at the 6-position. The pyridinone ring provides the foundational scaffold, while the primary amine of the aminomethyl group offers a reactive handle for a multitude of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Established Mechanisms of Action for the Pyridin-2(1H)-one Class

The therapeutic potential of the pyridin-2(1H)-one scaffold is best understood by examining the established mechanisms of its derivatives.

Inhibition of Protein Synthesis in Oncology

Certain 1,5-disubstituted-pyridin-2(1H)-one derivatives have been identified as potent anti-cancer agents.[6] A notable mechanism of action for this subclass is the suppression of the eukaryotic translation initiation factor 3, subunit A (eIF3a).[6] The eIF3 complex is a critical component of the cellular machinery responsible for initiating protein synthesis, and its overexpression is often linked to tumorigenesis.

One study reported that 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one demonstrated both potency and selectivity against the A549 lung cancer cell line, with an IC50 of 0.13 mM, by inhibiting translation initiation through eIF3a suppression.[6] This finding establishes the pyridin-2(1H)-one core as a viable starting point for developing novel regulators of protein synthesis for cancer therapy.

Caption: Inhibition of eIF3a by Pyridin-2(1H)-one Derivatives.

Kinase Modulation for Analgesia

The pyridin-2(1H)-one scaffold is also a key component in the development of kinase inhibitors. Specifically, 3,5-disubstituted derivatives have been shown to be effective in animal models of mechanical allodynia, a type of neuropathic pain.[7][8] The mechanism for at least a subset of these compounds involves the inhibition of p38α mitogen-activated protein kinase (MAPK).[7]

The p38 MAPK signaling pathway is a well-established mediator of inflammatory responses and pain hypersensitivity. By inhibiting p38α MAPK, these pyridinone compounds can block downstream signaling cascades that lead to the production of pro-inflammatory cytokines and contribute to the sensitization of pain pathways. Interestingly, further studies have suggested that while p38α MAPK inhibition is one mechanism, other biological targets may also be involved in the analgesic effects of this class of compounds, highlighting the scaffold's versatility.[8]

Caption: p38α MAPK Inhibition by Pyridin-2(1H)-one Derivatives for Analgesia.

Antiviral Activity

The pyridin-2(1H)-one structure has been instrumental in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1] These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA. Additionally, derivatives have been identified that inhibit the replication of the hepatitis B virus (HBV), demonstrating the broad antiviral potential of this scaffold.[1]

This compound as a Tool for Drug Discovery

The true value of this compound for a researcher lies in its potential as a starting material. The aminomethyl group at the 6-position is a nucleophilic site that can be readily functionalized through various chemical reactions, such as:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to generate a diverse library of amides.

-

Reductive amination: Reaction with aldehydes or ketones to produce secondary or tertiary amines.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

This chemical tractability allows for the systematic exploration of the chemical space around the pyridinone core to optimize binding to a desired target, improve pharmacokinetic properties, and develop novel drug candidates.

Caption: Drug Discovery Workflow using 6-(Aminomethyl)pyridin-2(1H)-one HCl.

Exemplar Experimental Protocols

The following protocols are representative of the initial steps a researcher might take to investigate the biological activity of novel derivatives synthesized from this compound.

Protocol: In Vitro p38α MAPK Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of newly synthesized compounds against p38α MAPK.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

-

Prepare assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).

-

Prepare a solution of recombinant active p38α MAPK in assay buffer.

-

Prepare a solution of a suitable substrate (e.g., ATF2) and ATP in assay buffer.

-

-

Assay Procedure:

-

Create a serial dilution of the test compound in assay buffer.

-

In a 96-well plate, add 10 µL of the diluted compound to each well. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add 20 µL of the p38α MAPK solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 20 µL of the substrate/ATP mixture.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

-

Detection and Analysis:

-

Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures remaining ATP.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Causality in Experimental Design: The pre-incubation step (Step 2c) is crucial to allow the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibitory potency. The choice of substrate and detection method will depend on available resources and desired throughput.

Protocol: A549 Cancer Cell Viability Assay

This protocol outlines a method to assess the cytotoxic effects of pyridinone derivatives on a lung cancer cell line.

-

Cell Culture:

-

Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include appropriate vehicle controls (DMSO).

-

Incubate the cells for 72 hours.

-

-

Viability Measurement:

-

Add a viability reagent (e.g., resazurin, MTT, or a commercial ATP-based assay kit like CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the signal from treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Calculate the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

Self-Validating System: Including a known cytotoxic agent as a positive control in each assay is essential to validate the experimental setup and ensure the cells are responding appropriately to treatment.

Conclusion

While a specific, documented mechanism of action for this compound remains elusive in current scientific literature, its true potential is realized when viewed as a member of the broader, biologically active pyridin-2(1H)-one class. Its structure, featuring a privileged core and a modifiable side chain, makes it an exceptionally valuable tool for medicinal chemists. By leveraging the known activities of related compounds—from kinase inhibition for pain management to the disruption of protein synthesis in cancer—researchers can use this compound as a foundation to design and synthesize the next generation of targeted therapeutics.

References

-

Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. PubMed. Available at: [Link]

-

Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. PubMed. Available at: [Link]

-

Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. PubMed. Available at: [Link]

-

This compound. Lead Sciences. Available at: [Link]

-

This compound | C6H9ClN2O | CID 21243522. PubChem. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. 95878-02-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. achmem.com [achmem.com]

- 6. Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 6-Aminomethyl Pyridinone Derivatives: A Technical Guide to their Biological Activity

Introduction: The Pyridinone Scaffold - A Privileged Structure in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds with potent and selective biological activity is a perpetual endeavor. Among the myriad of heterocyclic compounds, the pyridinone core has emerged as a "privileged structure," demonstrating a remarkable versatility to interact with a wide array of biological targets.[1][2] This guide delves into the burgeoning field of 6-aminomethyl pyridinone derivatives, a subclass that has recently garnered significant attention for its promising anticancer, antibacterial, and enzyme-inhibitory properties. Our focus will be to provide not just a summary of their activities, but a deeper, mechanistic understanding and practical, field-proven insights into their evaluation. We will explore the causality behind experimental choices and furnish detailed protocols to empower researchers in this exciting domain.

Anticancer Activity: Disrupting the Cellular Machinery of Malignancy

Several 6-aminomethyl pyridinone derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including challenging types like glioblastoma, as well as liver, breast, and lung cancers.[3][4][5][6][7][8][9][10][11] A significant breakthrough in understanding their mechanism of action points towards the disruption of microtubule dynamics, a critical process for cell division.[12]

Mechanism of Action: Tubulin Polymerization Inhibition and Induction of Apoptosis

Certain 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives have been identified as potent tubulin polymerization inhibitors.[12] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[13][14][15][16] Prolonged G2/M arrest ultimately culminates in the activation of the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cells.[1][5][6][17]

Caption: Anticancer mechanism of 6-aminomethyl pyridinone derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the pyridinone and the aminomethyl moieties. A comprehensive analysis of various synthesized compounds has revealed key SAR trends:

| Substituent Position | Favorable Substituents for Anticancer Activity | Rationale |

| Pyridinone Ring | Electron-withdrawing groups (e.g., -CN, halogens) | May enhance binding affinity to the target protein. |

| Aromatic/heterocyclic rings | Can participate in π-π stacking or hydrophobic interactions within the binding pocket. | |

| N1-substituent | Benzyl or substituted benzyl groups | Can provide additional binding interactions and influence solubility and cell permeability. |

| 4-position | Aryl groups (e.g., p-tolyl) | Important for establishing key interactions with the biological target. |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic activity of 6-aminomethyl pyridinone derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., U87-MG for glioblastoma, MCF-7 for breast cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

6-Aminomethyl pyridinone derivatives (dissolved in DMSO to create stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridinone derivatives in complete growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antibacterial Activity: A New Frontier Against Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. 6-Aminomethyl pyridinone derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[2][18][19][20][21][22][23][24]

Mechanism of Action: Targeting Bacterial DNA Gyrase

While the exact mechanisms for all derivatives are still under investigation, a significant body of evidence suggests that some pyridone-based compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase.[25][26][27] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes, ultimately causing bacterial cell death.

Caption: Antibacterial mechanism via DNA gyrase inhibition.

Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of these derivatives is also highly dependent on their chemical structure:

| Substituent Position | Favorable Substituents for Antibacterial Activity | Rationale |

| Pyridinone Ring | Cyano groups at positions 3 and 5 | May be crucial for interacting with the active site of DNA gyrase. |

| Lipophilic groups | Can enhance penetration through the bacterial cell wall and membrane. | |

| N1-substituent | Small alkyl or aryl groups | Can influence the overall physicochemical properties, including solubility and membrane permeability. |

| 6-Aminomethyl group | Primary amine | Often essential for activity, likely involved in key hydrogen bonding interactions with the target enzyme. |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of 6-aminomethyl pyridinone derivatives against bacterial strains.[18][28][29][30][31]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

6-Aminomethyl pyridinone derivatives (dissolved in a suitable solvent like DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a 2-fold serial dilution of the pyridinone derivatives in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation of the Microtiter Plate:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well will be 100 µL.

-

Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Enzyme Inhibition: A Targeted Approach to Therapeutic Intervention

Beyond their broad cytotoxic and antibacterial effects, 6-aminomethyl pyridinone derivatives have also been investigated as inhibitors of specific enzymes implicated in various diseases.[14][26][32][33][34] This targeted approach offers the potential for developing therapies with higher specificity and fewer off-target effects.

Notable Enzyme Targets:

-

Lysyl Oxidase-Like 2 (LOXL2): Certain 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been identified as potent and selective inhibitors of LOXL2, an enzyme involved in fibrosis.[26]

-

Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): Dual inhibitors of these kinases are being explored for the treatment of Alzheimer's disease.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 6-aminomethyl pyridinone derivatives against a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Assay buffer optimized for the enzyme's activity

-

6-Aminomethyl pyridinone derivatives

-

96-well plate (e.g., clear for colorimetric assays, black for fluorescence assays)

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the enzyme, substrate, and pyridinone derivatives in the appropriate buffers.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the pyridinone derivative.

-

Include a control well with the enzyme and buffer but no inhibitor (100% activity) and a blank well with buffer only.

-

-

Pre-incubation:

-

Incubate the plate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

-

Signal Detection:

-

Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition for each concentration of the derivative relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

The 6-aminomethyl pyridinone scaffold represents a highly promising platform for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer and bacterial infections, coupled with their potential as specific enzyme inhibitors, underscores their therapeutic versatility. The elucidation of their mechanisms of action, particularly the inhibition of tubulin polymerization and DNA gyrase, provides a solid foundation for rational drug design and optimization.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: Synthesis of more diverse libraries of 6-aminomethyl pyridinone derivatives to further explore the structure-activity landscape.

-

In-depth Mechanistic Studies: Utilization of advanced molecular and cellular biology techniques to further unravel the intricate signaling pathways modulated by these compounds.

-

Pharmacokinetic and In Vivo Efficacy Studies: Evaluation of the drug-like properties of the most promising candidates and their therapeutic efficacy in animal models.

-

Target Deconvolution: For compounds with unknown mechanisms, employing techniques such as chemical proteomics to identify their specific molecular targets.

By leveraging the insights and methodologies presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this exciting class of molecules.

References

-

Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(39), 23889–23897. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. [Link]

-

Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved from [Link]

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.

-

Kaderabkova, N., Sial, W. T., & Mavridou, D. A. I. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NPJ antimicrobial resistance, 2(1), 37. [Link]

-

Barry, C. E., Slayden, R. A., Sampson, A. E., & Lee, R. E. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Methods in Molecular Biology (pp. 335-350). Humana Press. [Link]

-

Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(39), 23889–23897. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Villa-Reyna, A. L., Perez-Velazquez, M., Gonzalez-Felix, M. L., Galvez-Ruiz, J. C., Gonzalez-Mosquera, D. M., Valencia, D., ... & Leyva-Peralta, M. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

-

CLSI. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

-

Song, M. X., & Deng, X. Q. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848337. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Rai, D., Singh, J. K., Roy, N., & Panda, D. (2008). A novel microtubule polymerization inhibitor with potent anti-proliferative and anti-tumor activity. PloS one, 3(2), e1643. [Link]

-

Wang, L., Wang, Y., Li, Y., Zhang, Y., Zhang, Y., Zhang, Y., ... & Liu, Z. (2022). Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 20(24), 4937-4953. [Link]

-

Li, Y., Lu, Y., Li, L., Li, Y., Li, Y., Li, Y., ... & Liu, Z. (2018). MDs inhibit tubulin polymerization and cause G2/M phase cell cycle arrest. Oncotarget, 9(10), 9186. [Link]

-

Pan, X. S., & Fisher, L. M. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular biology (Clifton, N.J.), 424, 335–350. [Link]

-

Villa-Reyna, A. L., Perez-Velazquez, M., Gonzalez-Felix, M. L., Galvez-Ruiz, J. C., Gonzalez-Mosquera, D. M., Valencia, D., ... & Leyva-Peralta, M. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(39), 23889–23897. [Link]

-

Khan, I., Ibrar, A., & Ahmed, S. (2021). Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity relationship (SAR). Current topics in medicinal chemistry, 21(23), 2096–2120. [Link]

-

Villa-Reyna, A. L., Perez-Velazquez, M., Gonzalez-Felix, M. L., Galvez-Ruiz, J. C., Gonzalez-Mosquera, D. M., Valencia, D., ... & Leyva-Peralta, M. A. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Rocha, D. D., Balgi, A., Maia, A. I. V., Pessoa, O. D., Silveira, E. R., Costa-Lotufo, L. V., ... & Pessoa, C. (2011). Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens. Cancer chemotherapy and pharmacology, 68(4), 909–917. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

-

Li, Y., Zhang, Y., Li, Y., Li, Y., Li, Y., Zhang, Y., ... & Liu, Z. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Acta Pharmaceutica Sinica B. [Link]

-

Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(39), 23889–23897. [Link]

-

Narita, H., Konishi, Y., Nitta, J., Nagaki, H., Kitayama, I., Watanabe, Y., & Saikawa, I. (1986). [Pyridonecarboxylic acids as antibacterial agents. I. Synthesis and structure-activity relationship of 1-aryl-6-(4-dimethylaminophenyl)-4-pyridone-3-carboxylic acids]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 106(9), 775–781. [Link]

-

Narita, H., Konishi, Y., Nitta, J., Kobayashi, Y., Watanabe, Y., Minami, S., & Saikawa, I. (1986). [Pyridonecarboxylic acids as antibacterial agents. II. Synthesis and structure-activity relationship of 1-(4-hydroxyphenyl)-6-substituted-4-pyridone-3-carboxylic acids]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 106(9), 782–787. [Link]

-

Al-Ghorbani, M., El-Sharkawy, M. A., Shabaan, M., & Al-Dhfyan, A. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of the Iranian Chemical Society, 1-17. [Link]

-

Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. [Link]

-

Li, Y., Li, Y., Li, Y., Li, Y., Li, Y., Zhang, Y., ... & Liu, Z. (2023). B induces G2/M phase arrest in Caco2 cells by inducing tubulin polymerization. ResearchGate. [Link]

-

Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scribd. [Link]

-

Popa, D. E., & Lupascu, F. G. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(10), 1205. [Link]

-

D'Avino, P. P. (2014). Do all the microtubule inhibitors act by arresting cell at G2-M?. ResearchGate. [Link]

-

Inostroza-Brito, H., Diaz-Gerevini, G. T., & Varela-Aramburu, D. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. International Journal of Molecular Sciences, 23(21), 13358. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2016). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. ResearchGate. [Link]

Sources

- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. [Pyridonecarboxylic acids as antibacterial agents. I. Synthesis and structure-activity relationship of 1-aryl-6-(4-dimethylaminophenyl)-4-pyridone-3-carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. scribd.com [scribd.com]

- 12. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 20. profoldin.com [profoldin.com]

- 21. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Pyridonecarboxylic acids as antibacterial agents. II. Synthesis and structure-activity relationship of 1-(4-hydroxyphenyl)-6-substituted-4-pyridone-3-carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Extrinsic & Intrinsic Apoptosis Pathways Diagram [scispace.com]

- 26. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 27. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 29. protocols.io [protocols.io]

- 30. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 32. mdpi.com [mdpi.com]

- 33. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 34. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery of Pyridinone-Based Kinase Inhibitors

Abstract

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology. Within the vast chemical space explored for kinase inhibition, the pyridinone scaffold has emerged as a privileged structure, valued for its unique physicochemical properties and its ability to form key interactions within the ATP-binding site.[1] This guide provides an in-depth technical overview of the discovery and development of pyridinone-based kinase inhibitors. We will dissect the strategic considerations, from initial hit identification through rigorous lead optimization, and detail the self-validating experimental protocols essential for advancing a successful drug discovery campaign. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for creating next-generation therapeutics.

The Strategic Value of the Pyridinone Scaffold in Kinase Inhibition

The enduring challenge in kinase inhibitor discovery is achieving a delicate balance of potency, selectivity, and drug-like properties. The pyridinone heterocycle offers a compelling solution due to a confluence of advantageous chemical characteristics.

1.1. A Privileged Hinge-Binding Motif The ATP-binding site of a kinase is characterized by a "hinge" region that forms critical hydrogen bonds with the adenine base of ATP. The pyridone ring is an exceptional mimic of this interaction. Its ability to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to establish a strong, bidentate anchor in the hinge region, a foundational element for high-potency inhibition.[1][2]

1.2. Versatility as a Bioisostere In medicinal chemistry, pyridones are frequently employed as bioisosteres for amides, phenols, and other nitrogen- or oxygen-containing heterocycles.[1] This strategic substitution can resolve common liabilities associated with other functional groups, such as metabolic instability or poor solubility, while preserving the essential binding interactions required for biological activity. For instance, replacing a phenyl ring with a pyridinone can introduce a hydrogen bond acceptor and improve solubility, as demonstrated in the development of mutant-specific IDH1 inhibitors.[2][3]

1.3. Targeting a Broad Kinome Landscape The pyridinone scaffold has been successfully applied to a wide array of kinase targets implicated in various diseases. These include, but are not limited to:

The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a prominent example where pyridinone-based dual inhibitors have shown significant promise.[9]

Caption: The PI3K/Akt/mTOR signaling pathway with key targets for pyridinone inhibitors.

The Discovery Engine: From Hit to Lead

Identifying a promising starting point is the first critical step. Modern drug discovery employs a multi-pronged approach where the causality behind each decision dictates the subsequent experimental path.

Caption: General workflow for kinase inhibitor discovery.

2.1. Initial Hit Finding Strategies

-

High-Throughput Screening (HTS): This brute-force yet effective method involves screening large chemical libraries against a kinase target. The discovery of a pyridine-based lead for FER kinase originated from an HTS campaign, providing the initial chemical matter for optimization.[7] The primary output is a set of "hits" that must be validated to rule out assay artifacts and confirm genuine activity.

-

Fragment-Based Drug Discovery (FBDD): This approach screens low molecular weight compounds ("fragments") that typically have weak affinity but bind with high efficiency. The 3-aminopyridin-2-one core, for example, was identified from a fragment library as an efficient starting point for inhibitors of the mitotic kinases MPS1 and Aurora.[10][11] These fragments are then optimized by "growing" or "linking" to achieve high potency.

-

Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target kinase is available, compounds can be designed in silico to fit perfectly into the binding pocket. More commonly, SBDD is used iteratively after an initial hit is found. Obtaining the X-ray co-crystal structure of a hit compound bound to the kinase provides a detailed roadmap for rational chemical modifications to enhance binding affinity and selectivity.[5]

The Core of the Campaign: Lead Optimization and SAR

Once a validated hit is identified, the iterative process of lead optimization begins. This phase is governed by establishing a robust Structure-Activity Relationship (SAR), which systematically deciphers how specific chemical modifications impact biological activity.

3.1. The Logic of SAR: An Iterative Cycle The goal of an SAR study is to build a predictive model for inhibitor design.[12][13] This is not a linear process but a cyclical one: design, synthesize, test, and analyze.

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

3.2. Case Study: Optimization of Pyrrolopyridine-Pyridone Met Kinase Inhibitors A potent series of Met kinase inhibitors illustrates the power of rational design guided by SAR.[5] The starting point was a pyrrolopyridine scaffold.

-

The Key Insight: Researchers hypothesized that replacing a flexible acylurea moiety with a conformationally constrained 2-pyridone ring could enhance binding by pre-organizing the molecule for optimal interaction with the hinge and increasing hydrogen bonds.[3][5]

-

The Result: This single modification led to compound 2 , a highly potent Met kinase inhibitor with an IC50 of 1.8 nM.[5]

-

Expanding the SAR: Further exploration around this core revealed that this compound also potently inhibited other related kinases, such as Flt-3 and VEGFR-2. This off-target activity is a critical piece of the SAR puzzle, informing subsequent designs to improve selectivity.

Table 1: SAR Data for Pyrrolopyridine-Pyridone Analogs [5]

| Compound ID | Core Scaffold | Met IC50 (nM) | Flt-3 IC50 (nM) | VEGFR-2 IC50 (nM) | Key Feature |

| Lead Cmpd | Pyrrolopyridine-Acylurea | Moderate | - | - | Flexible Hinge Binder |

| 2 | Pyrrolopyridine-2-Pyridone | 1.8 | 4 | 27 | Constrained, Potent |

| 3 | Pyrrolopyridine-4-Pyridone | Potent | - | - | Isomeric Core |

| 4 | Pyrrolopyridine-N-oxide | Potent | - | - | Bioisosteric Replacement |

Data synthesized from the findings in the cited reference to illustrate the SAR concept.[5]

Field-Proven Experimental Protocols

The integrity of any discovery campaign rests on robust, reproducible, and self-validating assays. The following protocols represent the bedrock of kinase inhibitor characterization.

4.1. Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™) This protocol determines the direct inhibitory effect of a compound on the purified kinase enzyme by measuring ATP consumption.

-

Causality: This is the primary assay to establish on-target potency (IC50). It isolates the kinase-inhibitor interaction from cellular complexity. The ADP-Glo™ format is chosen for its high sensitivity and robustness.[9]

-

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer. Prepare solutions of purified kinase, kinase-specific substrate peptide, and ATP at 2x final concentration.

-

Assay Reaction: In a 384-well plate, add 5 µL of 2x kinase/substrate solution. Add 2.5 µL of test compound dilution. Initiate the reaction by adding 2.5 µL of 2x ATP solution.

-

Controls (Self-Validation): Include "No Inhibitor" wells (DMSO only) for 0% inhibition and "No Enzyme" wells for 100% inhibition.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

Data Acquisition: Read luminescence on a plate reader.

-

Data Analysis: Normalize the data to controls and fit to a four-parameter dose-response curve to determine the IC50 value. A Z'-factor > 0.5 is required for a valid assay.

-

4.2. Protocol 2: Cellular Target Engagement Assay (Western Blot) This protocol verifies that the inhibitor can enter the cell and engage its target by measuring the phosphorylation of a downstream substrate.

-

Causality: A potent biochemical inhibitor is useless if it cannot function in a cellular context. This assay confirms cell permeability and on-target activity. For a PI3K/mTOR inhibitor, we measure the phosphorylation of Akt (a PI3K substrate) and p70S6K (an mTOR substrate).[9]

-

Methodology:

-

Cell Culture: Seed cancer cells (e.g., PC-3M or MCF-7) in 6-well plates and grow to 70-80% confluency.

-

Compound Treatment: Treat cells with increasing concentrations of the test inhibitor for 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification (Self-Validation): Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA) and incubate overnight with primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total-Akt).

-

Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities. Normalize the phospho-protein signal to the total protein signal. Plot the normalized values against inhibitor concentration to determine the cellular EC50. The total protein or a housekeeping protein (e.g., GAPDH) serves as the loading control.

-

4.3. Protocol 3: In Vitro Metabolic Stability Assay (Microsomes) This protocol provides an early assessment of the compound's metabolic liabilities.

-

Causality: A compound that is metabolized too quickly will have poor pharmacokinetic properties and will not be effective in vivo. This assay uses liver microsomes, which contain key drug-metabolizing enzymes (cytochrome P450s), to predict hepatic clearance.[14]

-

Methodology:

-

Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or mouse) and buffer.

-

Compound Addition: Add the test compound to the mixture at a final concentration of 1 µM.

-

Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of the cofactor NADPH.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.

-

Controls (Self-Validation): Run a parallel reaction without NADPH to control for non-enzymatic degradation. Include a positive control compound with a known metabolic rate (e.g., verapamil).

-

Analysis: Centrifuge the quenched samples to precipitate protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (T½).

-

Conclusion and Future Trajectory

The discovery of pyridinone-based kinase inhibitors is a testament to the power of integrating fundamental medicinal chemistry principles with modern drug discovery technologies. The scaffold's ability to act as a robust hinge-binder provides a solid foundation for potency, while its chemical tractability allows for extensive optimization of selectivity and pharmacokinetic properties.

The future of this field will likely focus on several key areas:

-

Enhanced Selectivity: As our understanding of the kinome deepens, the design of inhibitors that can distinguish between highly homologous kinases will be paramount to minimizing off-target effects.

-

Tackling Resistance: Kinase inhibitors are often plagued by the emergence of drug-resistant mutations in the target protein. Next-generation pyridinone inhibitors will be designed to inhibit both the wild-type and common mutant forms of the kinase.

-

Dual-Target and Polypharmacology: For complex diseases driven by multiple signaling pathways, rationally designed dual inhibitors, such as the PI3K/mTOR inhibitors, represent a powerful therapeutic strategy.[9]

By adhering to the principles of causal experimental design and employing self-validating protocols, the scientific community can continue to unlock the full potential of the pyridinone scaffold, translating elegant chemistry into life-saving medicines.

References

- Singh, R., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry.

-

Zhang, T., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

- BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of 1-(4-Bromophenyl)pyridin-2(1H)-one Analogs: Application Notes and Protocols. BenchChem.

-

ResearchGate. Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

-

Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available at: [Link]

- Harris, S. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.

- Wu, Y., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters.

- Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.

-

ResearchGate. Chemical structure of type II kinase inhibitors. ResearchGate. Available at: [Link]

-

Zuccotto, F., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. Available at: [Link]

-

Hsiao, Y., et al. (2015). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]

-

Nakamura, T., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Zhang, T., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Cano, C., et al. (2013). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. Properties of 3-aminopyridin-2-one fragment 1. ResearchGate. Available at: [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemrevlett.com [chemrevlett.com]

- 14. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS No. 95878-02-7). Solubility is a critical physicochemical parameter that profoundly influences a compound's developability, dictating its absorption, distribution, and formulation feasibility. This document synthesizes available data on the compound's physicochemical properties and outlines authoritative, step-by-step protocols for the experimental determination of both equilibrium and kinetic solubility. The guide is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately assess and interpret the solubility profile of this compound, thereby facilitating informed decisions in the drug discovery and development pipeline.

Introduction

This compound is a pyridinone derivative whose utility in pharmaceutical research necessitates a thorough understanding of its fundamental properties. The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of preformulation studies.[1] Poor solubility can lead to low bioavailability, hinder the development of intravenous formulations, and create significant challenges for achieving desired therapeutic concentrations.[2]

This guide serves as a centralized resource on the solubility of this compound. It begins by detailing the key physicochemical characteristics that govern its solubility, followed by a discussion of its behavior in aqueous and organic solvent systems. Crucially, this document provides detailed, field-proven experimental protocols, explaining the causality behind each step to ensure data integrity and reproducibility.

Physicochemical Profile

Understanding the intrinsic properties of a molecule is the first step in predicting and interpreting its solubility.

-

Chemical Structure and Formula :

-

Name : this compound

-

Synonyms : 6-(aminomethyl)-2(1H)-pyridinone hydrochloride[3]

-

Molecular Formula : C₆H₉ClN₂O[4]

-

CAS Number : 95878-02-7[3]

-

-

Molecular Weight : 160.60 g/mol [4]

-